molecular formula C12H12N2O2S2 B2914309 methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689771-91-3

methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2914309
CAS No.: 689771-91-3
M. Wt: 280.36
InChI Key: KOBCUNFJUBTZKB-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a sulfur-containing heterocyclic compound with a 1,3-thiazole core. Its structure features:

  • A methyl ester at position 3.
  • A 2-methylphenyl substituent at position 2.
  • A sulfanylidene (thione) group at position 2.
  • An amino group at position 3.

This compound belongs to a class of bioactive thiazoles, which are known for applications in medicinal chemistry and agrochemicals due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-7-5-3-4-6-8(7)14-10(13)9(11(15)16-2)18-12(14)17/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBCUNFJUBTZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 2-methylbenzaldehyde with thiourea and methyl 2-bromoacetate. The reaction proceeds through a cyclization process, forming the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and the amino group play crucial roles in these interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ primarily in substituents at positions 3 (aromatic ring), 4 (amino group), and 5 (ester/carboxamide). Key examples include:

Compound Name Substituent at Position 3 Substituent at Position 4 Position 5 Functional Group Key Differences
Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (Target) 2-Methylphenyl Amino (-NH2) Methyl ester Reference compound for comparison.
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Methylphenyl Methylsulfanyl (-SMe) Ethyl ester Ethyl ester enhances lipophilicity; methylsulfanyl replaces amino group.
4-Amino-N-(4-methylphenyl)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide Prop-2-enyl (allyl) Amino (-NH2) Carboxamide (-CONHAr) Carboxamide group at position 5; allyl substituent at position 3.
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-Chlorophenyl Methylsulfanyl (-SMe) Ethyl ester Chlorine substituent increases electronegativity; lacks amino group.

Physicochemical and Pharmacological Comparisons

Lipophilicity and Bioavailability
  • Carboxamide derivatives (e.g., ) exhibit higher polarity, favoring solubility but limiting blood-brain barrier penetration.
Electron-Withdrawing/Donating Effects
  • The 2-methylphenyl group in the target compound provides steric hindrance and electron-donating effects, which may stabilize aromatic interactions in enzyme binding .

Biological Activity

Methyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a carboxylate ester, which contribute to its unique reactivity and biological properties. The presence of the sulfanylidene group is particularly noteworthy as it plays a critical role in the compound's interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC11H12N2O2S
Molecular Weight240.29 g/mol
StructureThiazole ring with amino and carboxylate groups

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The thiazole ring and amino group facilitate binding through hydrogen bonding and hydrophobic interactions, which may inhibit enzyme activity or modulate receptor function.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

Research has indicated that this compound demonstrates significant antimicrobial activity against a range of bacterial strains.

Case Study: Antibacterial Efficacy

In a study conducted by , the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an inhibition zone diameter of 15 mm for S. aureus and 12 mm for E. coli at a concentration of 100 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study published in MDPI reported the IC50 values for this compound against several cancer cell lines:

Cell LineIC50 (µg/mL)
Jurkat (T-cell)1.61 ± 0.92
A-431 (epidermoid)1.98 ± 1.22

These values indicate potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications to the thiazole ring and substitution patterns on the phenyl group significantly influence biological activity. For instance:

  • Methyl Group Positioning : The presence of a methyl group at the para position on the phenyl ring enhances cytotoxic activity due to increased electron density.
  • Functional Group Variation : Variations in functional groups attached to the thiazole ring can lead to enhanced enzyme inhibition or receptor interaction.

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